molecular formula C12H14ClN3 B1420116 1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1152950-12-3

1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine

Cat. No.: B1420116
CAS No.: 1152950-12-3
M. Wt: 235.71 g/mol
InChI Key: NWBPYHLNSBNFCA-UHFFFAOYSA-N
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Description

1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorophenyl group, a methyl group, and an ethanamine group attached to a pyrazole ring

Scientific Research Applications

1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Biochemical Analysis

Biochemical Properties

1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with penicillin acylase from Alcaligenes faecalis, which is involved in enantioselective acylation in aqueous medium . The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with some studies indicating potential alterations in cell viability and function over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzymatic activity or improved metabolic function. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures or disruption of normal cellular processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, it has been shown to affect the activity of enzymes involved in the breakdown and synthesis of various metabolites . These interactions can lead to changes in metabolic flux and alterations in metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and overall effectiveness.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function, as well as its interactions with other biomolecules within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-keto ester or diketone under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group, which can be done using a chlorophenyl halide in the presence of a base.

    Addition of the ethanamine group: The final step involves the reaction of the intermediate compound with an ethanamine derivative under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This typically includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation products: Corresponding oxides.

    Reduction products: Reduced forms of the compound.

    Substitution products: Compounds with substituted chlorophenyl groups.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)ethylamine: A related compound with a similar chlorophenyl group but different overall structure.

    1-(4-chlorophenyl)-2-methyl-1H-pyrazol-3-amine: Another pyrazole derivative with a similar core structure.

Uniqueness

1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group, a methyl group, and an ethanamine group attached to a pyrazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-8(14)12-7-15-16(9(12)2)11-5-3-10(13)4-6-11/h3-8H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBPYHLNSBNFCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.